1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-(6-morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4S/c1-25(22,23)20-4-2-12(3-5-20)15(21)18-13-10-14(17-11-16-13)19-6-8-24-9-7-19/h10-12H,2-9H2,1H3,(H,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQJPQZBFMPTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide typically involves a multistep process. The preparation can be broadly outlined as follows:
Formation of the Piperidine Ring: Starting with an appropriate precursor, a piperidine ring is synthesized through cyclization reactions. Various catalysts and solvents are used, with specific conditions tailored to achieve high yield and purity.
Introduction of the Carboxamide Group: The piperidine intermediate is then subjected to acylation reactions to introduce the carboxamide group. Common reagents include acyl chlorides and amines under controlled conditions.
Morpholinopyrimidine Addition: The morpholinopyrimidine moiety is added through nucleophilic substitution reactions, often using chloropyrimidine derivatives.
Methylsulfonyl Group Addition:
Industrial Production Methods: The industrial production of 1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide would follow similar synthetic routes but on a larger scale, utilizing flow chemistry and continuous production techniques to enhance efficiency and scalability. Optimizing reaction conditions and using automated systems to monitor and control the processes ensures consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at specific functional groups, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reductive conditions can be employed to modify the piperidine ring or other moieties, potentially forming reduced amine derivatives.
Substitution: The compound is amenable to various substitution reactions, particularly nucleophilic substitutions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid under controlled conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed:
Oxidation Products: Sulfoxide or sulfone derivatives.
Reduction Products: Reduced piperidine derivatives or amine-modified compounds.
Substitution Products: Derivatives with various functional groups substituted on the pyrimidine ring.
Scientific Research Applications
1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide has diverse scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, allowing the creation of complex molecules with specific functions.
Biology: Studies have explored its potential as a ligand for biological targets, influencing cellular pathways and offering insights into protein interactions.
Medicine: Preliminary research indicates possible applications in drug discovery, particularly in designing molecules targeting specific enzymes or receptors.
Industry: The compound's unique chemical properties make it a candidate for developing new materials or catalysts in industrial processes.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound's unique structure allows it to bind selectively to enzymes or receptors, modulating their activity. Pathways influenced by this compound can include signal transduction cascades, metabolic processes, or gene expression regulation. Detailed mechanistic studies are ongoing to elucidate its precise mode of action and identify key molecular interactions.
Comparison with Other Compounds:
1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide vs. Related Compounds:
1-(methylsulfonyl)-N-(4-piperidinyl)-3-pyridinecarboxamide: The presence of a pyridine ring instead of pyrimidine affects the compound's biological activity and chemical reactivity.
1-(methylsulfonyl)-N-(6-piperidinyl)pyrimidine-4-carboxamide: Different ring systems alter the compound's interaction with targets, leading to variations in efficacy and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-4-carboxamide derivatives are a versatile scaffold in drug discovery. Below is a detailed comparison of 1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide with structurally related analogs, focusing on substituents, molecular properties, and biological activity.
Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives
*Molecular weights calculated based on formulas.
Key Findings:
Structural Variations and Biological Targets: The methylsulfonyl group in the target compound distinguishes it from analogs with aryloxazole (e.g., ) or naphthalenyl () substituents. Sulfonyl groups enhance polarity and may improve solubility compared to lipophilic aromatic systems . The morpholinopyrimidinyl moiety in the target compound contrasts with cyclopropylpyrimidinyl () or ethylphenoxy () groups. Morpholine rings are often used to optimize pharmacokinetics due to their balanced lipophilicity and hydrogen-bonding capacity .
Synthesis Yields :
- Analogs in achieved moderate yields (57–61%), reflecting challenges in multi-step syntheses involving amide coupling and heterocyclic modifications. The target compound’s yield is unreported but likely follows similar amide-forming protocols (e.g., triethylamine/isobutyl chloroformate; ) .
Biological Activity: Hepatitis C virus (HCV) inhibitors in feature bulky aryloxazole substituents, suggesting steric and electronic interactions critical for viral entry inhibition . The target compound’s biological activity remains uncharacterized in the provided evidence, though its structure aligns with kinase inhibitor scaffolds (e.g., PI3K/mTOR inhibitors) .
Molecular Weight and Drug-Likeness :
- The target compound (369.4 g/mol) is lighter than HCV inhibitors (>500 g/mol), which may improve bioavailability. However, higher molecular weight in HCV analogs could be necessary for target engagement .
Biological Activity
1-(Methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide, often referred to as compound "X," is a synthetic organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and structural characteristics that influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of compound X is , with a molecular weight of 320.40 g/mol. Its structure features a piperidine ring, a morpholinopyrimidine moiety, and a methylsulfonyl group, which contribute to its biological properties.
Structural Characteristics
| Component | Description |
|---|---|
| Piperidine Ring | A saturated six-membered ring |
| Morpholinopyrimidine Moiety | A bicyclic structure enhancing receptor binding |
| Methylsulfonyl Group | Increases solubility and metabolic stability |
Compound X exhibits its biological effects primarily through modulation of specific molecular targets involved in cellular signaling pathways. Its activity has been linked to the inhibition of certain enzymes and receptors that play critical roles in disease processes.
- Enzyme Inhibition : Compound X has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition may lead to analgesic and anti-inflammatory effects.
- Receptor Modulation : The compound also interacts with various receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.
Efficacy in Biological Models
In vitro and in vivo studies have demonstrated the efficacy of compound X in various biological models:
- Antiplasmodial Activity : Research indicates that compound X exhibits significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays showed IC50 values comparable to existing antimalarial drugs .
- Cytotoxicity Studies : Evaluations on human cell lines (e.g., HepG2) revealed that while compound X possesses antiplasmodial properties, it also exhibits cytotoxic effects at higher concentrations. This duality necessitates careful consideration during therapeutic development .
Case Studies and Research Findings
Several studies have explored the biological activity of compound X:
- Antimalarial Studies : In a study focusing on the synthesis of pyrimidine derivatives, compound X was identified as a promising candidate due to its improved metabolic stability and enhanced efficacy against P. falciparum compared to traditional compounds .
- Inflammatory Response Modulation : Another investigation highlighted the compound's potential as an anti-inflammatory agent through COX inhibition, providing preliminary data on its analgesic properties .
- Pharmacokinetic Profiling : Studies assessing the pharmacokinetics of compound X indicated favorable absorption and distribution characteristics, suggesting potential for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
